molecular formula C13H18O4S B12790874 3,3-Diethoxy-2-phenylthietane 1,1-dioxide CAS No. 1950-82-9

3,3-Diethoxy-2-phenylthietane 1,1-dioxide

Cat. No.: B12790874
CAS No.: 1950-82-9
M. Wt: 270.35 g/mol
InChI Key: BFBJCPIDCGRZEJ-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-phenylthietane 1,1-dioxide: is an organic compound with the molecular formula C13H18O4S . It is a member of the thietane family, characterized by a four-membered ring containing sulfur. This compound is notable for its unique structure, which includes two ethoxy groups and a phenyl group attached to the thietane ring, along with a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-2-phenylthietane 1,1-dioxide typically involves the reaction of 2-phenylthietane with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Formation of new compounds with substituted groups.

Scientific Research Applications

Chemistry: 3,3-Diethoxy-2-phenylthietane 1,1-dioxide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the effects of thietane derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-2-phenylthietane 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfone group can participate in hydrogen bonding and coordination interactions, while the ethoxy and phenyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3,3-Diethoxy-2-phenylthietane: Lacks the sulfone group, resulting in different reactivity and applications.

    2-Phenylthietane: A simpler structure without the ethoxy groups, leading to different chemical properties.

    3,3-Diethoxy-2-methylthietane 1,1-dioxide: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical behavior.

Uniqueness: 3,3-Diethoxy-2-phenylthietane 1,1-dioxide stands out due to its combination of ethoxy, phenyl, and sulfone groups. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

CAS No.

1950-82-9

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

3,3-diethoxy-2-phenylthietane 1,1-dioxide

InChI

InChI=1S/C13H18O4S/c1-3-16-13(17-4-2)10-18(14,15)12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

BFBJCPIDCGRZEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CS(=O)(=O)C1C2=CC=CC=C2)OCC

Origin of Product

United States

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